3-[(4-BROMOPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID
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Overview
Description
3-[(4-BROMOPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID is a synthetic organic compound that features both bromophenyl and hydroxyethoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a bromobenzene derivative, nitration followed by reduction can introduce the amino group.
Etherification: The hydroxyethoxyethyl group can be introduced via etherification reactions using appropriate alcohols and alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Potential medicinal applications could include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry
In industry, the compound could be used in the synthesis of polymers, dyes, and other materials that require specific functional groups.
Mechanism of Action
The mechanism of action of 3-[(4-BROMOPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID would depend on its specific application. Generally, it might interact with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The pathways involved could include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutyric acid derivatives: Similar in structure but lacking the bromophenyl group.
Phenylalanine derivatives: Contain a phenyl group but differ in the side chain structure.
Hydroxyethyl derivatives: Similar in having hydroxyethyl groups but differ in the rest of the molecule.
Uniqueness
The uniqueness of 3-[(4-BROMOPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID lies in its combination of functional groups, which can confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
IUPAC Name |
4-(4-bromoanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5/c15-10-1-3-11(4-2-10)17-13(19)9-12(14(20)21)16-5-7-22-8-6-18/h1-4,12,16,18H,5-9H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGHWAKDKFHTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCOCCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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